(+)-alpha-Thujone
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Overview
Description
(+)-alpha-thujone is the (1R,4S,5S)-stereoisomer of alpha-thujone. It is an enantiomer of a (-)-alpha-thujone.
Scientific Research Applications
Insecticidal and Antifungal Activities The compound has shown insecticidal activity, with studies revealing its impact on the behavior of the peach potato aphid. Modifications of thujone, like β-thujone derivatives, have demonstrated enhanced deterrent effects on aphid settling and probing behavior (Wróblewska-Kurdyk et al., 2019). Additionally, alpha-thujone has been investigated for its antifungal activity against Fusarium graminearum, showing potential as an herbal antifungal compound (Teker et al., 2021).
Apoptotic Cell Death and Cancer Research Research in fission yeast has indicated that alpha-thujone can induce ROS accumulation-dependent cytotoxicity and apoptosis. It specifically implicates the pro-apoptotic factor pca1 in alpha-thujone-induced cell death, suggesting a potential avenue for cancer research (Ağuş et al., 2020). Additionally, studies have explored the anti-cancer potential of alpha,β-thujone in human placental choriocarcinoma and ovarian cancer cells, showing its ability to induce cell death through caspase-dependent pathways and metabolic alterations (Lee et al., 2020).
Immunomodulatory Effects Thujone has been found to augment humoral and cell-mediated immune responses, suggesting its potential use in enhancing immune system activity. It has shown effects such as enhancing white blood cell count, bone marrow cellularity, and increasing the production of cytokines like IL-2 and IFN-γ (Siveen & Kuttan, 2011).
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI Key |
USMNOWBWPHYOEA-OYNCUSHFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C |
Synonyms |
(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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